(Z)-Akuammidine (Z)-Akuammidine
Brand Name: Vulcanchem
CAS No.: 113973-31-2
VCID: VC0242014
InChI:
SMILES:
Molecular Formula: C21H24N2O3
Molecular Weight: 0

(Z)-Akuammidine

CAS No.: 113973-31-2

Cat. No.: VC0242014

Molecular Formula: C21H24N2O3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

(Z)-Akuammidine - 113973-31-2

Specification

CAS No. 113973-31-2
Molecular Formula C21H24N2O3
Molecular Weight 0
Appearance Cryst.

Introduction

Chemical Structure and Stereochemical Features

Core Structural Elements

(Z)-Akuammidine features an indole-fused azabicyclo[3.3.1]nonane scaffold, a hallmark of the sarpagine-type alkaloids. This core structure includes:

  • A spirocyclic system linking the indole moiety to a tricyclic ring system.

  • A terminal Z-alkene at the 19-position, critical for its stereochemical identity .

  • Oxygen-containing functional groups, including a methoxy substituent and a lactone ring .

Comparative Structural Analysis

The following table highlights key structural differences between (Z)-Akuammidine and related alkaloids:

CompoundCore StructureKey Functional GroupsStereochemical Features
(Z)-AkuammidineIndole-azabicyclo[3.3.1]nonaneMethoxy, lactone, Z-alkene19-Z configuration, spirocyclic junction
VincamineIndole-azabicyclo[3.3.1]nonaneMethoxy, hydroxyl19-E configuration, no lactone
KoumineIndole-azabicyclo[3.3.1]nonaneMethoxy, ethylideneVicinal quaternary centers
AjmalineIndole-azabicyclo[3.3.1]nonaneMethoxy, hydroxylDistinct ring junction stereochemistry

Data sourced from synthetic and structural analyses .

Synthesis and Key Methodologies

Retrosynthetic Strategy

The synthesis of (Z)-Akuammidine employs a structure units oriented approach, focusing on constructing the azabicyclo[3.3.1]nonane core. A unified strategy for sarpagine-ajmaline-koumine alkaloids has been developed, enabling access to 14 natural products, including (Z)-Akuammidine .

Key Steps in Synthesis:

  • Mannich-Type Cyclization: Constructs the indole-azabicyclo[3.3.1]nonane intermediate via intramolecular cyclization of dioxinones .

  • Samarium Iodide (SmI₂)-Mediated Coupling: Facilitates E-ring formation through reductive coupling .

  • Stereoselective Olefination: Introduces the 19-Z alkene via controlled olefin cross-metathesis or Wittig reactions .

  • Iodo-Induced Cyclization: Establishes vicinal quaternary centers in koumine-type derivatives .

Synthetic Challenges and Innovations

Applications and Future Directions

Synthetic and Analytical Challenges

  • Purity Control: Complex stereochemistry necessitates advanced chromatographic techniques (e.g., HPLC, GC-MS).

  • Scalability: Current methods require optimization for industrial-scale production .

  • Derivatization: Functionalizing the 19-Z alkene for prodrug or hybrid molecule development.

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